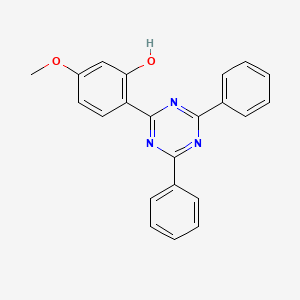
Dimepax oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimepax oxide is a heterocyclic organic compound with the chemical formula C11H21N5OS . It is known for its diverse applications in scientific research and industry. The compound is characterized by its crystalline structure and solubility in both water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimepax oxide can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with 1,2-diaminopropane in the presence of acetic anhydride . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The compound can be purified using techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimepax oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Scientific Research Applications
Dimepax oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Dimepax oxide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, this compound has been shown to interfere with cellular pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A benzodiazepine with anxiolytic and sedative properties.
Zinc oxide: An inorganic compound used in various applications, including as a sunscreen and in the treatment of skin conditions.
Uniqueness of Dimepax Oxide
This compound is unique due to its versatile applications across different fields of research and industry. Unlike some similar compounds, it exhibits a combination of antioxidant, anti-inflammatory, and potential anticancer properties, making it a valuable compound for diverse scientific investigations.
Properties
CAS No. |
914639-40-0 |
|---|---|
Molecular Formula |
C7H12ClN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)


